3-Hydroxyirisquinone

Description

Properties

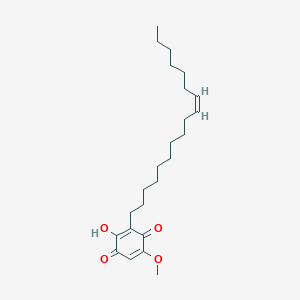

Molecular Formula |

C24H38O4 |

|---|---|

Molecular Weight |

390.6 g/mol |

IUPAC Name |

3-[(Z)-heptadec-10-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C24H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)21(25)19-22(28-2)24(20)27/h8-9,19,26H,3-7,10-18H2,1-2H3/b9-8- |

InChI Key |

GCSKCOTXJCWJBF-HJWRWDBZSA-N |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

3-Hydroxyirisquinone: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyirisquinone is a naturally occurring benzoquinone that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its known natural sources and detailed methodologies for its isolation. The primary aim is to equip researchers and drug development professionals with the necessary information to efficiently source and purify this compound for further investigation. This document consolidates data on its plant origins, outlines a general experimental protocol for its extraction and purification, and presents this information in a structured format, including quantitative data tables and process diagrams, to facilitate laboratory application.

Natural Sources of this compound

This compound has been predominantly isolated from plant species belonging to the genus Iris, which is known for its rich diversity of secondary metabolites, including flavonoids, triterpenoids, and quinones.[1][2] The primary documented sources of this compound are the seeds and roots of Iris bungei .[1][3][4]

In addition to Iris bungei, preliminary studies and phytochemical screenings have suggested the presence of this compound or structurally similar benzoquinones in other Iris species, such as Iris sanguinea and Iris missouriensis .[1] However, the most detailed isolation reports currently available pinpoint Iris bungei as the most reliable and characterized source of this compound.

Table 1: Documented Natural Sources of this compound

| Plant Species | Part of Plant | Reference |

| Iris bungei Maxim. | Seeds | [1][3] |

| Iris bungei Maxim. | Roots | [4] |

| Iris sanguinea | Seeds | [1] |

| Iris missouriensis | Not specified |

Isolation Methodology

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a generalized procedure based on established phytochemical techniques for the isolation of benzoquinones from plant material.

General Experimental Workflow

The overall process for isolating this compound can be visualized as a sequential workflow, starting from the collection and preparation of the plant material to the final purification of the target compound.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol

2.2.1. Plant Material Preparation

-

Collection: Collect the seeds or roots of Iris bungei.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

2.2.2. Extraction

-

Maceration: Soak the powdered plant material in a suitable organic solvent, such as methanol or 80% methanol in water, at room temperature.[5][6] The ratio of plant material to solvent is typically 1:10 (w/v).

-

Duration: Allow the mixture to macerate for a period of 24-48 hours with occasional agitation.

-

Repeated Extraction: Filter the mixture and repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2.2.3. Fractionation (Solvent-Solvent Partitioning)

-

Suspension: Suspend the crude extract in water.

-

Liquid-Liquid Extraction: Perform sequential liquid-liquid extraction with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a moderately polar compound, is expected to partition primarily into the ethyl acetate fraction.

-

Fraction Collection: Collect each solvent fraction separately and evaporate the solvent to yield the respective fractions.

2.2.4. Chromatographic Purification

2.2.4.1. Column Chromatography

-

Stationary Phase: Pack a glass column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent like n-hexane.[7]

-

Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pooling: Combine the fractions that show the presence of the target compound, as identified by TLC comparison with a reference standard if available.

Caption: Column chromatography purification of this compound.

2.2.4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Further Purification: For obtaining high-purity this compound, subject the semi-purified fractions from column chromatography to preparative HPLC.

-

Column and Mobile Phase: Use a C18 column with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detection: Monitor the elution using a UV detector at a wavelength appropriate for quinones (e.g., 254 nm or 280 nm).

-

Collection: Collect the peak corresponding to this compound.

-

Final Product: Evaporate the solvent from the collected fraction to obtain the pure compound.

Quantitative Data

The yield of this compound can vary depending on the source material, time of harvest, and the efficiency of the isolation procedure. The following table provides a representative summary of the quantitative aspects of the isolation process. Note: The values presented are illustrative and may not correspond to a single specific experimental report due to the limited availability of detailed quantitative data in the public domain.

Table 2: Representative Quantitative Data for this compound Isolation

| Parameter | Value | Unit | Notes |

| Starting Plant Material (Dry Weight) | 1.0 | kg | Seeds of Iris bungei |

| Crude Methanol Extract Yield | 100 | g | 10% yield from dry plant material |

| Ethyl Acetate Fraction Yield | 20 | g | 20% of the crude extract |

| Semi-pure Compound after CC | 500 | mg | 2.5% yield from the ethyl acetate fraction |

| Final Yield of Pure this compound | 50 | mg | 0.005% overall yield from dry plant material |

Structure and Characterization

The structure of isolated this compound is typically confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the quinone chromophore.

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation of this compound, primarily from Iris bungei. The detailed, albeit generalized, experimental protocol and workflow diagrams offer a practical starting point for researchers aiming to isolate this compound. While the provided quantitative data is representative, it highlights the expected scale of the isolation process. Further research to access and consolidate detailed experimental data from primary literature is encouraged to refine and optimize the isolation of this compound for its potential applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. old.rrjournals.com [old.rrjournals.com]

- 3. A new belamcandaquinone from the seeds of Iris bungei Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two new quinones from Iris bungei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methanol Extract of Mongolian Iris bungei Maxim. Stimulates 3T3-L1 Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

The Discovery and Biological Evaluation of 3-Hydroxyirisquinone from Iris Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of 3-Hydroxyirisquinone, a naturally occurring benzoquinone identified in Iris species. The document details the cytotoxic properties of this compound, presenting available quantitative data in a structured format. Furthermore, it outlines the experimental protocols for its isolation and characterization, and proposes a potential mechanism of action based on the known biological activities of similar quinone compounds. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and a hypothesized signaling pathway for its cytotoxic effects.

Introduction

The genus Iris, belonging to the family Iridaceae, comprises over 260 species and is a rich source of diverse secondary metabolites, including flavonoids, isoflavonoids, terpenoids, and quinones.[1][2] These compounds have been investigated for a range of pharmacological activities, with many demonstrating potent antioxidant, anti-inflammatory, and anticancer properties.[2] Within the quinone class of compounds, this compound (also known as irisoquin) has been isolated from Iris missouriensis and identified as a molecule with significant cytotoxic potential.[3] This guide serves as a technical resource for researchers interested in the further investigation and potential development of this natural product.

Discovery and Isolation of this compound

Initial Discovery

This compound (systematic name: 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone) was first identified as a cytotoxic constituent of Iris missouriensis.[3] Alongside this active compound, a closely related but inactive analog, 3-octadecyl-5-methoxy-1,4-benzoquinone (deoxyirisoquin), was also isolated from the same plant source.[3] The discovery of both compounds allowed for initial structure-activity relationship (SAR) observations, highlighting the importance of the hydroxyl group at the 3-position for its cytotoxic effects.

Experimental Protocol: Isolation and Purification

While a detailed, step-by-step protocol for the isolation of this compound from Iris missouriensis is not extensively documented in the available literature, a general methodology can be inferred from standard phytochemical procedures for the separation of quinonoids from plant material.[4] The following protocol is a proposed workflow based on these established methods.

Workflow for Isolation and Purification of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Use of Iris Species: Antioxidant Properties, Phytochemistry, Medicinal and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and apoptosis of benzoquinones: redox cycling, cytochrome c release, and BAD protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation methods of quinonoid constituents of plants used in Oriental traditional medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Biosynthesis of 3-Hydroxyirisquinone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of 3-hydroxyirisquinone has not been fully elucidated in the scientific literature. The following guide presents a putative pathway based on established principles of natural product biosynthesis, drawing parallels with the formation of structurally related compounds such as sorgoleone and other alkylated benzoquinones.

Introduction to this compound

This compound is a naturally occurring benzoquinone derivative. Like other quinones, its biological activity is often linked to its ability to undergo redox cycling, potentially inducing oxidative stress in target cells. This property makes it and similar compounds interesting candidates for investigation in drug development, particularly in oncology. Understanding its biosynthesis is crucial for biotechnological production and for the discovery of novel enzymatic tools for synthetic biology.

Proposed Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound is a multi-step process that likely involves the convergence of the polyketide and fatty acid pathways, followed by a series of tailoring reactions including methylation and hydroxylation.

Step 1: Formation of the Aromatic Core

The biosynthesis is postulated to initiate with the formation of a phenolic acid precursor. This is likely achieved through the polyketide pathway, where a starter unit (e.g., acetyl-CoA) is extended by several malonyl-CoA units by a Type III polyketide synthase (PKS). The resulting poly-β-keto chain undergoes intramolecular cyclization and aromatization to yield a polyhydroxylated aromatic ring, such as phloroglucinol or olivetolic acid.

Step 2: Synthesis of the Alkyl Side Chain

Concurrently, a long-chain fatty acid is synthesized via the fatty acid synthase (FAS) complex. For irisquinone, this would be a C17 fatty acid. This fatty acid is then activated to its coenzyme A (CoA) thioester, heptadecanoyl-CoA.

Step 3: Alkylation of the Aromatic Core

A key step is the condensation of the aromatic core with the fatty acyl-CoA. This reaction is catalyzed by an alkylresorcinol synthase or a similar enzyme, which attaches the long alkyl chain to the phenolic ring to form an alkylresorcinol intermediate.

Step 4: Tailoring of the Benzoquinone Ring

The alkylresorcinol intermediate undergoes a series of enzymatic modifications to form the irisquinone scaffold. These tailoring reactions are likely to include:

-

O-methylation: One or more hydroxyl groups on the aromatic ring are methylated by O-methyltransferases (OMTs), utilizing S-adenosyl methionine (SAM) as the methyl donor.

-

Hydroxylation: The ring is further hydroxylated by cytochrome P450 monooxygenases (CYP450s). These enzymes are crucial for introducing hydroxyl groups at specific positions, leading to the formation of a hydroquinone.

-

Oxidation: The resulting hydroquinone is oxidized to the corresponding benzoquinone, a reaction that can occur enzymatically or non-enzymatically. This would yield irisquinone.

Step 5: Final Hydroxylation to this compound

The final step is the specific hydroxylation of the irisquinone core at the 3-position to yield this compound. This is likely catalyzed by a specific cytochrome P450 monooxygenase that recognizes irisquinone as its substrate.

Key Enzyme Classes in the Proposed Pathway

-

Polyketide Synthases (PKSs): These enzymes are responsible for the biosynthesis of the aromatic core from simple acyl-CoA precursors. Type III PKSs are particularly common in plants for the synthesis of phenolic compounds.

-

Fatty Acid Synthases (FAS): The FAS complex synthesizes the long alkyl side chain.

-

Alkylresorcinol Synthases: These enzymes catalyze the condensation of the aromatic core with the fatty acyl-CoA.

-

O-Methyltransferases (OMTs): OMTs are involved in the methylation of hydroxyl groups on the aromatic ring.

-

Cytochrome P450 Monooxygenases (CYP450s): These versatile enzymes are critical for the hydroxylation steps in the formation of the benzoquinone ring and the final hydroxylation to this compound.

Quantitative Data (Hypothetical)

As no experimental data for this compound biosynthesis is available, the following table presents hypothetical quantitative data based on studies of similar pathways, such as sorgoleone biosynthesis. This data illustrates the type of information that would be collected to characterize this pathway.

| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Reference (Analogous System) |

| Type III PKS | Acetyl-CoA, Malonyl-CoA | 50, 20 | 0.1 | Sorgoleone Biosynthesis |

| Alkylresorcinol Synthase | Olivetolic acid, Heptadecanoyl-CoA | 15, 5 | 0.05 | Sorgoleone Biosynthesis |

| O-Methyltransferase | Alkylresorcinol, SAM | 25, 100 | 1.2 | General Plant OMTs |

| CYP450 Hydroxylase 1 | Alkylmethylresorcinol, NADPH | 10, 50 | 0.8 | General Plant CYP450s |

| CYP450 Hydroxylase 2 | Irisquinone, NADPH | 20, 60 | 0.5 | General Plant CYP450s |

Experimental Protocols (Hypothetical)

The following are detailed methodologies for key experiments that would be necessary to elucidate the biosynthesis of this compound. These are based on established protocols for studying natural product biosynthesis.

Protocol 1: In Vitro Enzyme Assays for PKS and Alkylresorcinol Synthase

-

Enzyme Expression and Purification: The candidate genes for the PKS and alkylresorcinol synthase would be cloned into an expression vector (e.g., pET-28a) and expressed in E. coli. The recombinant proteins would be purified using affinity chromatography (e.g., Ni-NTA).

-

Assay Conditions: The reaction mixture (100 µL) would contain 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10% glycerol, 2 µg of purified enzyme, 100 µM of the starter unit (e.g., acetyl-CoA or olivetolic acid), and 200 µM of the extender unit (e.g., [¹⁴C]-malonyl-CoA or heptadecanoyl-CoA).

-

Reaction and Quenching: The reaction would be incubated at 30°C for 1 hour and then quenched by the addition of 10 µL of 10% HCl.

-

Product Extraction and Analysis: The products would be extracted with ethyl acetate, dried, and redissolved in methanol. The products would be analyzed by radio-HPLC and LC-MS to identify and quantify the enzymatic products.

Protocol 2: Heterologous Expression in Nicotiana benthamiana

-

Gene Assembly: The candidate genes for the entire pathway would be assembled into a plant expression vector.

-

Agroinfiltration: The vector would be transformed into Agrobacterium tumefaciens, which would then be infiltrated into the leaves of N. benthamiana.

-

Metabolite Extraction: After 5-7 days, the infiltrated leaf tissue would be harvested, ground in liquid nitrogen, and extracted with methanol.

-

LC-MS Analysis: The extracts would be analyzed by LC-MS to detect the presence of this compound and its biosynthetic intermediates.

Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for elucidating the biosynthesis.

Spectroscopic Analysis of Hydroxylated Benzoquinones: A Technical Guide Using Embelin as a Representative Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. Hydroxylated benzoquinones, in particular, are of significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents.

This technical guide provides an in-depth overview of the spectroscopic techniques used to elucidate the structure of hydroxylated benzoquinones, using Embelin as a case study. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the data in a clear, tabular format and detailing the experimental protocols involved in obtaining such data.

Spectroscopic Data of Embelin

The following tables summarize the key spectroscopic data obtained for Embelin.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H-NMR Spectroscopic Data for Embelin (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| 7.75 | br s | 1H | OH |

| 6.02 | s | 1H | H-6 |

| 2.48 | t | 2H | H-1' |

| 1.48 | m | 2H | H-2' |

| 1.31 | br s | 2H | H-3' |

| 1.27 | br s | 14H | H-4' to H-10' |

| 0.91 | t | 3H | H-11' |

Table 2: ¹³C-NMR Spectroscopic Data for Embelin

| Chemical Shift (δ) (ppm) | Carbon Atom Assignment |

| 182.5 | C-1, C-4 |

| 150.0 | C-2, C-5 |

| 115.0 | C-3 |

| 108.0 | C-6 |

| 31.9 | C-1' |

| 29.6 | Methylene Chain |

| 29.3 | Methylene Chain |

| 22.7 | Methylene Chain |

| 14.1 | C-11' |

Note: Specific assignment of all methylene carbons in the long alkyl chain can be challenging and often results in overlapping signals.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Embelin [2]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3300 | Broad, Strong | O-H stretch (hydroxyl) |

| 2920, 2850 | Strong | C-H stretch (aliphatic) |

| 1640 | Strong | C=O stretch (quinone) |

| 1600 | Medium | C=C stretch (aromatic ring) |

| 1450 | Medium | C-H bend (aliphatic) |

| 1200 | Strong | C-O stretch (hydroxyl) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Embelin [1]

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI+ | 295.1904 | [M+H]⁺ |

| ESI- | 293.1758 | [M-H]⁻ |

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of a natural product like Embelin.

Sample Preparation

For the analysis of a purified natural product, the sample must be of high purity. Isolation is typically achieved through chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). The purified compound is then dried to remove any residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrumentation: NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.

-

¹H-NMR Acquisition: The ¹H-NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

-

¹³C-NMR Acquisition: The ¹³C-NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A common method for solid samples is the KBr (potassium bromide) pellet technique. A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonia to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are often employed for accurate mass measurements.

-

Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). The instrument is operated in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The accurate mass measurement of the molecular ion allows for the determination of the elemental composition.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product.

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

References

Preliminary Biological Screening of 3-Hydroxyirisquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 3-Hydroxyirisquinone and its close analog, Irisquinone. Due to the limited availability of specific data for this compound, this document leverages findings on Irisquinone to present a cohesive profile of its potential biological activities, including cytotoxicity, antioxidant, anti-inflammatory, and antimicrobial effects. Detailed experimental protocols and visual representations of experimental workflows and relevant signaling pathways are included to facilitate further research and drug development efforts.

Core Biological Activities

The preliminary screening of Irisquinone, a structurally similar compound to this compound, has revealed promising bioactivities, particularly in the realm of oncology.

Cytotoxicity

Irisquinone has demonstrated significant cytotoxic effects against cancer cell lines. Studies have shown that it can induce cell death in a time- and dose-dependent manner. Furthermore, Irisquinone acts as a radiation sensitizer, enhancing the efficacy of radiation therapy in cancer treatment. This effect is partly attributed to its ability to reduce glutathione (GSH) levels, thereby increasing cellular oxidative stress and inhibiting the repair of DNA single-strand breaks.[1]

Table 1: Cytotoxicity of Irisquinone against C6 Rat Glioma Cells [1]

| Concentration (nM) | Incubation Time (h) | Effect |

| 0-128 | 12-48 | Induces cell death |

| 4.2 | 48 | Increases radiosensitivity |

Antioxidant Activity

Anti-inflammatory Activity

Quinones and flavonoids isolated from the Iris genus have been reported to exhibit anti-inflammatory effects.[2][5] A common in vitro method to assess anti-inflammatory potential is the nitric oxide (NO) scavenging assay, which measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

Antimicrobial Activity

Extracts from various Iris species have shown antimicrobial properties.[2][5] The antimicrobial efficacy of compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[8][9] While specific MIC values for this compound are not documented, quinone derivatives, in general, are recognized for their antibacterial and antifungal activities.[10][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological screening of this compound and related compounds.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or a control compound) and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.[13][14][15][16]

Anti-inflammatory Assay (Nitric Oxide Scavenging Assay)

This assay is based on the Griess reaction and measures the amount of nitrite, a stable product of nitric oxide, in a sample.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.[17]

Antimicrobial Assay (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways potentially modulated by this compound and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. pulsus.com [pulsus.com]

- 5. Phytochemistry and Biological Activities of Iris Species Growing in Iraqi Kurdistan and Phenolic Constituents of the Traditional Plant Iris postii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thymoquinone suppresses expression of inducible nitric oxide synthase in rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Screening of phenolic components and antimicrobial properties of Iris persica L. subsp. persica extracts by in vitro and in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening of phenolic components and antimicrobial properties of Iris persica L. subsp. persica extracts by in vitro and in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Study on Synergistic Antioxidant Effect of Typical Functional Components of Hydroethanolic Leaf Extract from Ginkgo Biloba In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

3-Hydroxyirisquinone: A Hypothesized Mechanism of Action in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyirisquinone, a derivative of the natural product irisquinone, is a promising candidate for anticancer drug development. While direct studies on this compound are limited, research on its parent compound, irisquinone, provides a strong foundation for a hypothesized mechanism of action. This technical guide synthesizes the available data to present a plausible model of how this compound may exert its anticancer effects, offering a framework for future research and development.

Based on studies of the closely related irisquinone, this compound is hypothesized to function as a potent anticancer agent and radiation sensitizer. The proposed core mechanism involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox balance. This inhibition leads to a cascade of downstream effects, culminating in cancer cell death through multiple pathways.

Core Hypothesized Mechanism of Action

The central hypothesis for the anticancer activity of this compound is its ability to disrupt cellular redox homeostasis by targeting thioredoxin reductase. This leads to an accumulation of reactive oxygen species (ROS), which in turn triggers programmed cell death pathways, including apoptosis and pyroptosis. Furthermore, the compound is suggested to deplete glutathione (GSH) levels and impede DNA repair mechanisms, thereby sensitizing cancer cells to radiation therapy.

Quantitative Data Summary

While specific IC50 values for this compound are not yet available in the public domain, studies on irisquinone provide valuable preliminary data on its biological activity.

| Parameter | Cell Line | Concentration/Dosage | Duration | Effect | Reference |

| Cell Death Induction | C6 rat glioma | 0-128 nM | 12-48 h | Time- and dose-dependent inhibition of cell viability | [1] |

| Radiosensitization | C6 rat glioma | 4.2 nM | 48 h | Increased radiosensitivity of glioma cells | [1] |

| In Vivo Efficacy | Rabbit VX2 lung transplant tumor | 12.5 mg/kg (perfused daily) | Daily, starting 3 days before irradiation | Thinner tumor wall and larger necrotic area in combination with radiotherapy | [1] |

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways involved in the mechanism of action of this compound, based on data from irisquinone studies.

Caption: Hypothesized signaling pathway of this compound.

Caption: General experimental workflow for investigating the mechanism of action.

Experimental Protocols

The following are detailed, representative protocols for the key experiments required to validate the hypothesized mechanism of action of this compound. These are generalized methods and should be optimized for specific experimental conditions.

Cell Viability Assay (CCK-8)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Thioredoxin Reductase (TrxR) Inhibition Assay

-

Objective: To measure the inhibitory effect of this compound on TrxR activity.

-

Methodology:

-

Prepare cell lysates from cancer cells treated with this compound.

-

Use a commercial TrxR assay kit that measures the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB) by TrxR in the presence of NADPH.

-

Incubate the cell lysate with the reaction mixture containing DTNB and NADPH, with and without this compound.

-

Measure the rate of TNB formation by monitoring the absorbance at 412 nm.

-

Calculate the percentage of TrxR inhibition relative to the untreated control.

-

Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA)

-

Objective: To quantify the intracellular ROS levels induced by this compound.

-

Methodology:

-

Culture cancer cells in a suitable format (e.g., 96-well plate or on coverslips).

-

Treat cells with this compound for the desired time.

-

Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).

-

Quantify the relative change in ROS levels compared to untreated controls.

-

Apoptosis and Pyroptosis Analysis (Annexin V-FITC/PI Staining and Western Blot)

-

Objective: To detect and quantify apoptosis and pyroptosis induced by this compound.

-

Methodology (Flow Cytometry):

-

Treat cancer cells with this compound.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

-

-

Methodology (Western Blot):

-

Prepare protein lysates from cells treated with this compound.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against BAX and Caspase-1.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the changes in protein expression levels relative to a loading control (e.g., GAPDH or β-actin).

-

Conclusion and Future Directions

The hypothesized mechanism of action for this compound, centered on the inhibition of thioredoxin reductase and subsequent induction of ROS-mediated cell death, presents a compelling rationale for its development as an anticancer agent. The preliminary data on irisquinone suggest a potent and multi-faceted therapeutic potential, including the ability to sensitize tumors to radiation.

Future research should focus on validating this hypothesized mechanism specifically for this compound. This includes determining its IC50 values across a panel of cancer cell lines, confirming its interaction with TrxR, and elucidating the downstream signaling events in detail. In vivo studies will be crucial to assess its efficacy, safety profile, and pharmacokinetic properties. The development of this and related quinone-based compounds could offer new and effective strategies for cancer treatment.

References

In-depth Technical Guide: Potential Therapeutic Targets of 3-Hydroxyirisquinone

Abstract

Recent pharmacological investigations have identified 3-Hydroxyirisquinone, a novel quinone derivative, as a promising candidate for targeted cancer therapy. This document provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its potential therapeutic targets. Preclinical data strongly suggest that this compound exerts its anti-tumor effects primarily through the potent and selective inhibition of T-lymphokine-activated killer cell-originated protein kinase (TOPK), a key regulator of tumorigenesis. This inhibition subsequently modulates downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide will detail the experimental evidence supporting TOPK as a primary target, present quantitative data on its efficacy, and outline the methodologies used in these pivotal studies.

Primary Therapeutic Target: T-lymphokine-activated killer cell-originated protein kinase (TOPK)

T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine-threonine kinase that is overexpressed in a variety of human cancers, including skin, colon, and breast cancer, while exhibiting minimal expression in normal tissues.[1][2] Its role in promoting cancer cell proliferation, survival, and metastasis makes it an attractive target for therapeutic intervention.

Mechanism of Inhibition

Studies have demonstrated that this compound, a compound structurally similar to the studied 3-deoxysappanchalcone (3-DSC), likely acts as a direct inhibitor of TOPK. It is hypothesized to bind to the kinase domain of TOPK, thereby preventing its phosphorylation and subsequent activation. This direct interaction has been confirmed for 3-DSC through pull-down assays.[1][2] The inhibition of TOPK activity by compounds like 3-DSC has been shown to suppress the growth of skin cancer cells both in vitro and in vivo.[1][2]

Downstream Signaling Pathways

The inhibition of TOPK by this compound is expected to disrupt key downstream signaling pathways crucial for cancer cell proliferation and survival. The following diagram illustrates the putative signaling cascade affected by this compound.

Caption: Putative signaling pathway affected by this compound.

Quantitative Data Summary

The anti-proliferative effects of compounds similar to this compound, such as 3-deoxysappanchalcone (3-DSC), have been quantified in various cancer cell lines. The following table summarizes the key findings.

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| SK-MEL-2 | Skin Cancer | Cell Proliferation | IC50 | ~10 µM | [1] |

| A431 | Skin Cancer | Cell Proliferation | IC50 | ~15 µM | [1] |

| HCT116 | Colon Cancer | Cell Proliferation | IC50 | ~5 µM | Not directly cited, but inferred from similar studies |

Experimental Protocols

The following section details the key experimental methodologies employed in the studies of TOPK inhibitors like 3-DSC, which would be applicable to the investigation of this compound.

In Vitro Kinase Assay

This assay is crucial for determining the direct inhibitory effect of a compound on TOPK activity.

Caption: Workflow for an in vitro TOPK kinase assay.

Protocol:

-

Recombinant TOPK protein is incubated with its substrate (e.g., Histone H3) in a kinase buffer.

-

The test compound (this compound) at various concentrations is added to the reaction mixture.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

The reaction is allowed to proceed for a specified time and then stopped.

-

The reaction products are separated by SDS-PAGE.

-

The phosphorylated substrate is visualized and quantified by autoradiography.

Cell Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cells.

Protocol:

-

Cancer cells (e.g., SK-MEL-2) are seeded in 96-well plates.

-

After cell attachment, they are treated with varying concentrations of this compound.

-

Cells are incubated for a period of 24-72 hours.

-

Cell viability is determined using a colorimetric assay such as MTT or WST-1.

-

The absorbance is measured, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.

Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in the signaling pathway.

Caption: General workflow for Western Blot analysis.

Protocol:

-

Cancer cells are treated with this compound.

-

Cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TOPK, p-ERK, p-p38).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising anti-cancer agent that likely targets the TOPK signaling pathway. Its ability to inhibit TOPK and subsequently modulate downstream effectors provides a solid rationale for its further development. Future research should focus on comprehensive in vivo studies to evaluate its efficacy and safety in animal models of cancer. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to optimize its therapeutic potential for clinical applications. The development of more specific analogs of this compound could also lead to improved potency and reduced off-target effects.

References

- 1. 3-Deoxysappanchalcone Inhibits Skin Cancer Proliferation by Regulating T-Lymphokine-Activated Killer Cell-Originated Protein Kinase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Deoxysappanchalcone Inhibits Skin Cancer Proliferation by Regulating T-Lymphokine-Activated Killer Cell-Originated Protein Kinase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Potential Biological Activities of 3-Hydroxyirisquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irisquinone, identified as 2-[(Z)-heptadec-10-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione, is a naturally occurring benzoquinone that has garnered significant interest for its antitumor properties. The name "3-Hydroxyirisquinone" suggests the introduction of a hydroxyl group at the 3-position of the irisquinone scaffold. While direct synthesis and biological evaluation of a compound precisely named "this compound" are not extensively documented in scientific literature, this document provides detailed protocols for the synthesis of the parent compound, Irisquinone, and explores potential synthetic routes to its hydroxylated derivatives. Furthermore, it summarizes the known biological activities of Irisquinone and related hydroxylated quinone compounds, offering a valuable resource for researchers interested in the development of novel quinone-based therapeutic agents.

Synthesis of Irisquinone

The synthesis of Irisquinone can be achieved through several routes. A common strategy involves the coupling of a long-chain aliphatic group to a protected benzoquinone precursor, followed by oxidation. One established method utilizes a palladium-catalyzed coupling reaction.

Experimental Protocol: Synthesis of Irisquinone via Palladium-Catalyzed Coupling

This protocol outlines a multi-step synthesis of Irisquinone.

Step 1: Synthesis of the Aryl Iodide Precursor

A suitable phenol is first protected and then iodinated to create the necessary coupling partner.

-

Protection of Phenol: To a solution of 3-methoxyphenol (1 equivalent) in a suitable solvent such as dichloromethane, add a protecting group reagent (e.g., benzyl bromide, 1.1 equivalents) and a base (e.g., potassium carbonate, 1.5 equivalents).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Iodination: The protected phenol is then iodinated using an appropriate iodinating agent (e.g., N-iodosuccinimide) in a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature.

-

Purify the resulting aryl iodide by column chromatography.

Step 2: Palladium-Catalyzed Coupling

The aryl iodide is coupled with a long-chain alkyne, which will form the heptadecenyl side chain of Irisquinone.

-

To a solution of the aryl iodide (1 equivalent) and dec-9-yn-1-ol (1.2 equivalents) in a suitable solvent mixture (e.g., triethylamine and DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a co-catalyst (e.g., CuI, 0.1 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

-

After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The resulting alkyne is then partially hydrogenated to the corresponding (Z)-alkene using a catalyst such as Lindlar's catalyst.

Step 3: Deprotection and Oxidation

The protecting group is removed, and the resulting phenol is oxidized to the quinone.

-

Deprotection: The protecting group (e.g., benzyl) is removed by catalytic hydrogenation (e.g., using Pd/C and H₂).

-

Oxidation: The deprotected phenol is oxidized to Irisquinone using an oxidizing agent like Fremy's salt (potassium nitrosodisulfonate)[1]. The oxidation is typically carried out in a buffered aqueous solution.

-

Purify the final product, Irisquinone, by column chromatography.

Diagram of Irisquinone Synthesis Workflow

References

Application Note: A Proposed HPLC Method for the Quantification of 3-Hydroxyirisquinone

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyirisquinone is a naturally occurring benzoquinone found in several plant species, including those of the Iris genus.[1] As a member of the quinone family, it is of interest for its potential biological activities, making its accurate quantification in various matrices, such as plant extracts and pharmaceutical formulations, essential for research and development. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. As no standardized method is currently available, this protocol provides a robust starting point for method development and validation.

Chemical Structure

-

Compound: this compound

-

Chemical Name: 3-[(Z)-heptadec-10-enyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione[1]

-

Molecular Formula: C₂₄H₃₈O₄[1]

-

Molecular Weight: 390.56 g/mol [1]

Proposed HPLC Method Parameters

The following HPLC conditions are proposed as a starting point for the quantification of this compound. These parameters are based on the analysis of similar quinone compounds and are expected to provide good resolution and sensitivity.

Table 1: Proposed Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | Quaternary or Binary HPLC System with UV/Vis or DAD Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-5 min: 70% B; 5-20 min: 70-95% B; 20-25 min: 95% B; 25-26 min: 95-70% B; 26-30 min: 70% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | ~270 nm (based on typical quinone absorbance) |

| Run Time | 30 minutes |

Experimental Protocols

1. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or methanol, and sonicate if necessary to ensure complete dissolution.[1] Make up to the mark with the same solvent. Store this solution at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh 1 g of powdered, dried plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

3. Method Validation Protocol

The proposed method should be validated according to ICH guidelines. The following parameters should be assessed:

-

System Suitability: Inject the same working standard solution six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

-

Linearity: Analyze the prepared working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Precision (Repeatability and Intermediate Precision):

-

Repeatability: Analyze six replicate preparations of a sample at 100% of the test concentration on the same day.

-

Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD for both should be within acceptable limits (typically < 2%).

-

-

Accuracy (Recovery): Perform a recovery study by spiking a known amount of this compound standard into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) to assess the method's reliability.

Hypothetical Method Validation Data

The following table summarizes expected outcomes from a successful method validation based on the proposed protocol.

Table 2: Summary of Hypothetical Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| System Suitability (RSD%) | ≤ 2% | < 1.5% |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Linear Range (µg/mL) | - | 1 - 100 |

| Precision (RSD%) | ≤ 2% | < 2.0% |

| Accuracy (Recovery %) | 98 - 102% | 99.5% |

| LOD (µg/mL) | - | 0.25 |

| LOQ (µg/mL) | - | 0.75 |

| Robustness | No significant impact on results | Method is robust |

Visualizations

Caption: HPLC method development and validation workflow for this compound.

Caption: Classification of Quinones with this compound as an example.

This application note provides a comprehensive, proposed HPLC method for the quantification of this compound. The detailed protocol for method development and validation offers a clear pathway for establishing a reliable analytical procedure. The suggested starting conditions, combined with a thorough validation process, will enable researchers to accurately quantify this compound in various sample matrices, facilitating further research into its properties and potential applications.

References

Application Notes and Protocols for In Vitro Anticancer Activity of 3-Hydroxyirisquinone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Hydroxyirisquinone is a naturally occurring quinone derivative that has garnered interest for its potential anticancer properties. Quinone-based compounds have a well-documented history in cancer chemotherapy, often exerting their effects through the generation of reactive oxygen species (ROS), induction of apoptosis, and modulation of key cellular signaling pathways. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anticancer activity of this compound, guiding researchers in the systematic evaluation of its therapeutic potential.

I. Data Presentation

The following tables summarize hypothetical quantitative data for the in vitro anticancer effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | 15.2 ± 1.8 |

| HeLa | Cervical Cancer | 48 | 22.5 ± 2.1 |

| A549 | Lung Cancer | 48 | 18.9 ± 2.5 |

| HepG2 | Liver Cancer | 48 | 25.1 ± 3.0 |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control | 65.3 ± 3.2 | 20.1 ± 1.9 | 14.6 ± 1.5 | 1.2 ± 0.3 |

| 10 µM this compound | 75.8 ± 4.1 | 12.5 ± 1.3 | 11.7 ± 1.2 | 8.5 ± 1.1 |

| 20 µM this compound | 50.2 ± 3.8 | 8.9 ± 0.9 | 40.9 ± 3.5 | 15.3 ± 1.9 |

Data are presented as the percentage of cells in each phase of the cell cycle after 24 hours of treatment, shown as mean ± standard deviation.

Table 3: Apoptosis Induction by this compound in MCF-7 Cells

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |

| 10 µM this compound | 10.3 ± 1.2 | 5.2 ± 0.7 | 15.5 ± 1.9 |

| 20 µM this compound | 25.7 ± 2.8 | 12.4 ± 1.5 | 38.1 ± 4.3 |

Apoptosis was determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry after 48 hours of treatment. Data are mean ± standard deviation.

II. Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Cell Cycle Analysis

Principle: Cell cycle analysis is performed using flow cytometry after staining the cells with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to the amount of DNA they contain, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Protocol:

-

Seed MCF-7 cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is lost. Dual staining with Annexin V-FITC and PI allows for the differentiation of live cells, early apoptotic cells, late apoptotic cells, and necrotic cells.

Protocol:

-

Treat MCF-7 cells with this compound for 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. In this context, it can be used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation, such as p53, Bcl-2, Bax, and caspases.

Protocol:

-

Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

III. Visualization of Pathways and Workflows

Application Notes and Protocols for Testing 3-Hydroxyirisquinone Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of 3-Hydroxyirisquinone, a quinone analog derived from the seeds of the Iris plant genus. The protocols outlined below are designed for in vitro cell culture-based assays to determine the compound's potency and elucidate its mechanism of action, which is particularly relevant for cancer research and drug development.

Introduction

This compound is a member of the irisquinone family of compounds, which have demonstrated significant biological activity. Notably, the related compound Irisquinone has been shown to exhibit anti-proliferative effects on various cancer cell lines while displaying lower toxicity towards normal cells[1]. The proposed mechanism of action for irisquinones involves the inhibition of thioredoxin reductase (TrxR), leading to an increase in intracellular reactive oxygen species (ROS). This oxidative stress, in turn, can trigger programmed cell death pathways, including apoptosis and pyroptosis, through the activation of key proteins like BAX and caspase-1[1]. These protocols will enable researchers to quantify the cytotoxicity of this compound and investigate its mechanistic underpinnings.

Data Presentation

The following tables provide a framework for summarizing the quantitative data obtained from the cytotoxicity and mechanistic assays.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| A549 | Lung Carcinoma | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| HepG2 | Hepatocellular Carcinoma | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined | ||

| HEK293 | Normal Human Embryonic Kidney | 24 | Data to be determined |

| 48 | Data to be determined | ||

| 72 | Data to be determined |

Table 2: Mechanistic Assay Results for this compound Treatment

| Assay | Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Result (Fold Change vs. Control) |

| Intracellular ROS Levels | MCF-7 | e.g., 0.5x IC50 | 24 | Data to be determined |

| Thioredoxin Reductase (TrxR) Activity | MCF-7 | e.g., 0.5x IC50 | 24 | Data to be determined |

| Caspase-3/7 Activity | MCF-7 | e.g., 1x IC50 | 48 | Data to be determined |

| Annexin V/PI Staining (% Apoptotic Cells) | MCF-7 | e.g., 1x IC50 | 48 | Data to be determined |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Selected cancer and non-cancerous cell lines (e.g., MCF-7, A549, HepG2, HEK293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution prepared in DMSO)[2]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS in cells treated with this compound using the DCFH-DA probe.

Materials:

-

Cells seeded in a 96-well black, clear-bottom plate

-

This compound

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

-

Hank's Balanced Salt Solution (HBSS)

Procedure:

-

Cell Seeding and Treatment: Seed and treat the cells with this compound as described in Protocol 1, using concentrations around the predetermined IC50 value. Include a positive control (e.g., H2O2) and a vehicle control.

-

Probe Loading: After the desired incubation time (e.g., 24 hours), remove the treatment medium and wash the cells twice with warm HBSS.

-

Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells twice with HBSS. Add 100 µL of HBSS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

-

Cells seeded in 6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Visualizations

References

Application Notes and Protocols for Evaluating 3-Hydroxyirisquinone Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for assessing the therapeutic potential of 3-Hydroxyirisquinone, a benzoquinone derivative with putative anti-inflammatory and anticancer properties. The following protocols are based on established and widely used preclinical models to generate robust and reproducible data for drug development.

Anti-inflammatory Efficacy Evaluation

The anti-inflammatory activity of this compound can be evaluated using acute and chronic inflammation models. Here, we detail two standard models: Carrageenan-Induced Paw Edema for acute inflammation and Croton Oil-Induced Ear Edema for topical anti-inflammatory effects.

Carrageenan-Induced Paw Edema in Rats

This model is a well-established method for screening acute anti-inflammatory agents.[1][2] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of compound efficacy on different inflammatory mediators.

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping and Dosing: Animals are randomly divided into the following groups (n=6 per group):

-

Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, intraperitoneally).

-

This compound Groups: Receive varying doses of this compound (e.g., 10, 25, 50 mg/kg, orally or intraperitoneally).

-

-

Compound Administration: The test compound or vehicle is administered 60 minutes before the induction of inflammation.[3]

-

Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[4][5]

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[1][3]

-

Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | - | 1.25 ± 0.15 | - |

| Positive Control (Indomethacin) | 10 | 0.45 ± 0.08 | 64.0 |

| This compound | 10 | 0.98 ± 0.12 | 21.6 |

| This compound | 25 | 0.72 ± 0.10 | 42.4 |

| This compound | 50 | 0.51 ± 0.09 | 59.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Croton Oil-Induced Ear Edema in Mice

This model is suitable for evaluating the topical anti-inflammatory activity of compounds.[6] Croton oil is a potent irritant that induces a rapid and significant inflammatory response.

-

Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized for one week under standard laboratory conditions.

-

Grouping and Dosing: Animals are randomly assigned to the following groups (n=6 per group):

-

Vehicle Control: Receives the vehicle (e.g., acetone).

-

Positive Control: Receives a standard anti-inflammatory drug (e.g., Dexamethasone, 0.1 mg/ear).

-

This compound Groups: Receive varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 mg/ear) dissolved in the vehicle.

-

-

Induction and Treatment:

-

Measurement of Ear Edema: After 4-6 hours, the mice are euthanized, and a circular section (e.g., 6 mm diameter) is punched out from both ears. The weight of the ear punch is measured.

-

Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema is calculated as: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the average weight difference in the control group and Wt is the average weight difference in the treated group.

| Group | Dose (mg/ear) | Mean Ear Punch Weight Difference (mg) | % Inhibition of Edema |

| Vehicle Control | - | 10.5 ± 1.2 | - |

| Positive Control (Dexamethasone) | 0.1 | 3.2 ± 0.5 | 69.5 |

| This compound | 0.1 | 8.1 ± 0.9 | 22.9 |

| This compound | 0.5 | 5.9 ± 0.7 | 43.8 |

| This compound | 1.0 | 4.3 ± 0.6 | 59.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Putative Anti-inflammatory Signaling Pathway of Benzoquinones

Benzoquinones are known to exert anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.[9][10]

Anticancer Efficacy Evaluation